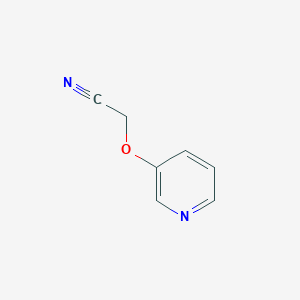

2-(Pyridin-3-yloxy)acetonitrile

描述

Structure

3D Structure

属性

分子式 |

C7H6N2O |

|---|---|

分子量 |

134.14 g/mol |

IUPAC 名称 |

2-pyridin-3-yloxyacetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,5H2 |

InChI 键 |

KPPRDWCYOVKVNP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)OCC#N |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 2 Pyridin 3 Yloxy Acetonitrile

Classical Etherification Approaches for Aryloxyacetonitriles

Traditional methods for forming the ether linkage in 2-(Pyridin-3-yloxy)acetonitrile typically rely on well-established nucleophilic substitution reactions. These approaches, while foundational, often require specific and sometimes harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) is a viable pathway for synthesizing pyridyl ethers. The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles, particularly at the 2- and 4-positions. While the 3-position is less activated, the reaction can proceed, often requiring elevated temperatures. In this strategy, a halopyridine serves as the electrophile.

The mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (typically a halide). This addition step disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing nature of the ring nitrogen. In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. nih.govyoutube.com

For the synthesis of this compound, this would involve the reaction of a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) with a salt of hydroxyacetonitrile. The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluoride (B91410) often being the best leaving group in these charge-controlled reactions. sci-hub.se

Table 1: Representative Conditions for SNAr Reactions

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloropyridine | Hydroxyacetonitrile | NaH | DMF | 80-100 | Moderate | Theoretical |

| 3-Bromopyridine | Potassium Glycolonitrile | K₂CO₃ | DMSO | 120 | Moderate | Theoretical |

Williamson Ether Synthesis Modalities for this compound

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and can be readily adapted for the preparation of this compound. numberanalytics.comwikipedia.org This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, there are two primary approaches:

Reacting the alkoxide of 3-hydroxypyridine (B118123) with a haloacetonitrile: 3-Hydroxypyridine is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the more nucleophilic pyridin-3-olate anion. libretexts.org This anion then attacks an electrophilic haloacetonitrile, like chloroacetonitrile (B46850) or bromoacetonitrile, displacing the halide to form the desired ether.

Reacting a salt of hydroxyacetonitrile with a 3-halopyridine: This variation is less common for the Williamson synthesis as the reaction would proceed via an SNAr mechanism rather than a classic SN2 reaction on an sp³-hybridized carbon.

For an effective Williamson synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically employed to solvate the cation of the alkoxide without interfering with the nucleophile. francis-press.com The reaction works best with primary alkyl halides, such as chloroacetonitrile, to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Pyridine Substrate | Acetonitrile Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Hydroxypyridine | Chloroacetonitrile | NaH | DMF | 25-60 | High | libretexts.orgnih.gov |

| 3-Hydroxypyridine | Bromoacetonitrile | K₂CO₃ | Acetone | Reflux | Good | nih.gov |

Advanced and Green Chemistry Synthetic Routes for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for C-O bond formation. These approaches often utilize catalysis and alternative energy sources to improve reaction rates and yields.

Catalytic Approaches: Copper-Catalyzed C-O Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for forming carbon-oxygen bonds, particularly for the synthesis of aryl ethers. These reactions can couple an aryl halide with an alcohol, or vice-versa, in the presence of a copper catalyst and a base. scispace.com

For the synthesis of this compound, this methodology involves the coupling of 3-halopyridine with hydroxyacetonitrile or the coupling of 3-hydroxypyridine with a haloacetonitrile. Copper(I) salts, such as CuI or CuCl, are commonly used as catalysts. The reaction often requires a ligand, such as a diamine or phenanthroline, to stabilize the copper catalyst and facilitate the reaction. scispace.com The use of a base (e.g., K₂CO₃, Cs₂CO₃) is essential to deprotonate the alcohol or to act as a halide scavenger. This catalytic approach can often proceed under milder conditions than the classical SNAr reactions. nih.govorganic-chemistry.org

Table 3: Conditions for Copper-Catalyzed C-O Coupling

| Aryl Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| 3-Bromopyridine | Hydroxyacetonitrile | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | scispace.com |

| 3-Iodopyridine | Hydroxyacetonitrile | CuCl | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 90-110 | scispace.com |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations. at.uanih.gov By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes. This is due to the efficient and rapid heating of the polar molecules and ions in the reaction mixture. nih.gov

The synthesis of this compound via either SNAr or Williamson ether synthesis can be significantly enhanced using microwave irradiation. sci-hub.se For instance, the reaction of a 3-halopyridine with the sodium salt of hydroxyacetonitrile in a polar solvent like N-methylpyrrolidone (NMP) or DMF can achieve high yields in a matter of minutes under microwave heating, compared to the much longer reaction times required with conventional heating. sci-hub.semdpi.com This rapid, high-energy input can overcome the activation barriers of less reactive substrates, making it a highly efficient method. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted SNAr

| Method | Reactants | Solvent | Time | Yield (%) | Reference |

| Conventional | 2-Chloropyridine + PhCH₂OH/NaH | NMP | 24 h | 68 | sci-hub.se |

| Microwave | 2-Chloropyridine + PhCH₂OH/NaH | NMP | 10 min | 90 | sci-hub.se |

| Microwave | 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine + Iodoethane | Acetonitrile | 50 min | 48 | mdpi.com |

Flow Chemistry Techniques for Enhanced Productivity and Selectivity

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for synthesis, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. flinders.edu.au

Table 5: Conceptual Flow Chemistry Parameters

| Reaction Type | Reagent Stream 1 | Reagent Stream 2 | Reactor Type | Residence Time | Temperature (°C) | Throughput | Reference |

| Williamson | 3-Hydroxypyridine + NaH in THF | Chloroacetonitrile in THF | Heated Microreactor | < 5 min | 80-120 | High | flinders.edu.auresearchgate.net |

| SNAr | 3-Chloropyridine in DMSO | Na-Glycolonitrile in DMSO | Packed-Bed Reactor | 10-20 min | 130-150 | High | thieme-connect.de |

Mechanochemical Synthesis Pathways

Mechanochemical synthesis, an emerging green chemistry approach, offers a solvent-free or low-solvent alternative to traditional solution-phase reactions. rsc.org This technique utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. magtech.com.cnresearchgate.net For the synthesis of this compound, a mechanochemical adaptation of the Williamson ether synthesis can be envisioned.

In a typical mechanochemical setup, solid reactants, namely 3-hydroxypyridine, a solid base (e.g., potassium carbonate), and a liquid alkylating agent (chloroacetonitrile), are combined in a ball mill. The mechanical action of the milling media (balls) provides the necessary energy to overcome the activation barrier of the reaction, facilitating the formation of the pyridyl ether. The absence of a bulk solvent minimizes waste and can lead to shorter reaction times and simplified workup procedures.

Table 1: Plausible Reaction Parameters for Mechanochemical Synthesis of this compound

| Parameter | Condition | Rationale |

| Milling Type | Planetary Ball Mill | Provides high energy impacts for efficient reaction initiation. |

| Milling Jars/Balls | Stainless Steel, Zirconia | Inert materials to prevent contamination. |

| Reactants | 3-Hydroxypyridine, Chloroacetonitrile | Readily available starting materials. |

| Base | Anhydrous K2CO3, Cs2CO3 | Solid bases suitable for mechanochemical reactions. |

| Reactant Ratio | 1:1.1:1.5 (Pyridinol:Halonitrile:Base) | Excess base and alkylating agent can drive the reaction to completion. |

| Milling Frequency | 20-30 Hz | Common frequency range for organic synthesis. |

| Reaction Time | 30-120 minutes | Mechanochemical reactions are often faster than solution-phase counterparts. |

While specific literature on the mechanochemical synthesis of this compound is not abundant, the principles of mechanochemistry have been successfully applied to the synthesis of various organic compounds, including ethers and heterocyclic systems, suggesting its feasibility for this target molecule. rsc.org

Optimization of Reaction Conditions and Yield in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction kinetics, and the nature of the catalytic system, if employed.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent plays a crucial role in the Williamson ether synthesis of this compound. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the pyridinoxide anion.

Commonly used solvents include dimethylformamide (DMF), acetonitrile (ACN), and acetone. The reaction kinetics are significantly influenced by the solvent's polarity and its ability to facilitate the SN2 reaction mechanism. For instance, DMF, with its high dielectric constant, is known to accelerate the rate of SN2 reactions.

Kinetic studies would typically involve monitoring the disappearance of reactants or the appearance of the product over time at various temperatures. This data allows for the determination of the reaction rate constant and the activation energy, providing insights into the reaction mechanism. The ambident nucleophilic nature of 3-hydroxypyridine means that both N-alkylation and O-alkylation can occur. Kinetic studies help in identifying conditions that favor the desired O-alkylation. nih.gov

Table 2: Effect of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Plausible Yield (%) |

| Acetone | 20.7 | 6-8 | 75-85 |

| Acetonitrile | 37.5 | 4-6 | 80-90 |

| Dimethylformamide (DMF) | 36.7 | 2-4 | 85-95 |

Note: The yields are hypothetical and based on general principles of Williamson ether synthesis.

Catalyst Loading and Ligand Design Considerations

While the traditional Williamson ether synthesis is often performed without a catalyst, the use of transition metal catalysts, particularly copper-based systems, can enhance the efficiency of aryl ether synthesis, especially with less reactive aryl halides. However, for the reaction of 3-hydroxypyridine with a reactive alkyl halide like chloroacetonitrile, a catalyst is generally not required.

In cases where a less reactive haloacetonitrile is used, or to achieve higher yields under milder conditions, a catalytic approach could be considered. Copper(I) salts, such as copper(I) iodide (CuI), are often employed in Ullmann-type couplings for the formation of aryl ethers. The design of appropriate ligands can significantly improve the catalyst's performance by stabilizing the copper center and facilitating the reductive elimination step. N,N-donor ligands, such as substituted phenanthrolines or diamines, have been shown to be effective in copper-catalyzed C-O bond formation.

For a hypothetical copper-catalyzed synthesis of this compound, the optimization of catalyst and ligand loading would be critical. A typical starting point would be in the range of 1-10 mol% for the copper catalyst and a slight excess of the ligand relative to the metal.

Strategies for Isolation and Purification of this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

Isolation:

Following the completion of the reaction, the crude product is typically isolated by a series of workup steps. If the reaction is performed in a solvent, the solvent is first removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer, containing the desired product, is washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. Filtration and subsequent evaporation of the solvent yield the crude this compound.

Purification:

Recrystallization: This is a common technique for purifying solid organic compounds. libretexts.orgmt.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. A solvent pair, such as ethanol/water or ethyl acetate/hexane (B92381), can also be used. researchgate.net

Table 3: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Isopropanol | The compound is likely to have moderate solubility at room temperature and high solubility when hot. |

| Ethyl acetate/Hexane | A polar/non-polar solvent system that can be effective for compounds of intermediate polarity. |

| Toluene | A non-polar solvent that might be suitable if the impurities are more polar. |

Column Chromatography: For more challenging purifications or to obtain very high purity, column chromatography is the method of choice. youtube.com A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent is gradually increased to elute the compounds from the column.

Table 4: Typical Conditions for Column Chromatography of this compound

| Parameter | Condition |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 to 1:1) |

| Detection | Thin Layer Chromatography (TLC) with UV visualization |

Chemical Reactivity and Transformations of 2 Pyridin 3 Yloxy Acetonitrile

Reactivity of the Nitrile Functionality in 2-(Pyridin-3-yloxy)acetonitrile

The nitrile group (—C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. libretexts.org This inherent electrophilicity allows it to undergo a variety of addition and hydrolysis reactions.

Hydrolysis Reactions Leading to Carboxylic Acid and Amide Derivatives

The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or amide.

Alkaline hydrolysis, for instance using potassium hydroxide (B78521) in ethanol, can convert nitriles into amides. nih.gov In the context of this compound, this would yield 2-(pyridin-3-yloxy)acetamide (B2556959). This acetamide (B32628) derivative has been synthesized and studied for its potential anti-HIV activities. nih.govuni.lusigmaaldrich.com

Further hydrolysis, typically under more vigorous acidic or basic conditions, will convert the intermediate amide to the carboxylic acid, 2-(pyridin-3-yloxy)acetic acid. chemicalbook.comuni.lu This carboxylic acid is utilized as a raw material in the synthesis of fine chemicals and pharmaceutical intermediates. chemicalbook.com

Table 1: Hydrolysis Products of this compound

| Starting Material | Product |

| This compound | 2-(Pyridin-3-yloxy)acetamide |

| This compound | 2-(Pyridin-3-yloxy)acetic acid |

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine through treatment with strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, converting the nitrile to a primary amine via two successive nucleophilic additions of a hydride ion. libretexts.orgchemistrysteps.comjove.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org In this reaction, this compound would be converted to 2-(pyridin-3-yloxy)ethan-1-amine. The reaction is typically carried out in an ether solvent like diethyl ether, followed by an aqueous or acidic workup. chemguide.co.uklibretexts.org

Alternatively, catalytic hydrogenation can also be employed to reduce nitriles to primary amines. chemguide.co.uklibretexts.org This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, and typically requires elevated temperature and pressure. chemguide.co.uklibretexts.org

Cycloaddition Reactions, Including [2+3] Dipolar Cycloadditions

Nitriles can participate in cycloaddition reactions. One notable example is the [3+2] dipolar cycloaddition, where the nitrile acts as a dipolarophile. uchicago.edu Pyridinium (B92312) ylides, which can be generated from pyridinium salts, are known to react with various dipolarophiles in [3+2] cycloaddition reactions to form indolizine (B1195054) derivatives. clockss.orgresearchgate.net While specific examples involving this compound are not prevalent in the searched literature, the general reactivity pattern suggests its potential to participate in such reactions. For instance, isoquinolinium ylides, which are structurally related to pyridinium ylides, undergo [3+2] cycloaddition with dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Nucleophilic Additions to the Nitrile Group (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orgleah4sci.com The initial addition of the organometallic reagent to the nitrile forms an intermediate imine anion. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgleah4sci.commasterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to produce 1-(pyridin-3-yloxy)propan-2-one after hydrolysis.

Table 2: Products of Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion | Ketone (R-CO-CH₂-O-Py) |

| Organolithium Reagent (RLi) | Imine anion | Ketone (R-CO-CH₂-O-Py) |

Transformations Involving the Pyridine (B92270) Moiety of this compound

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgquora.comquora.com

In the case of this compound, the ether linkage at the 3-position is an ortho-, para-directing group. However, the inherent reactivity of the pyridine ring will strongly influence the position of substitution. The nitration of 3-hydroxypyridine (B118123), a related compound, occurs at the 2-position when the reaction is carried out on the conjugate acid. rsc.org The reactivity of the pyridine ring can be enhanced by conversion to its N-oxide derivative, which activates the ring towards electrophilic attack, particularly at the 4-position. youtube.comrsc.org For instance, the nitration of pyridine-N-oxide can yield the 4-nitro derivative. rsc.org This strategy could potentially be applied to this compound to facilitate electrophilic substitution.

Metalation and Lithiation Strategies for Functionalization of the Pyridine Ring

The ether oxygen in this compound is expected to function as a directed metalation group (DMG), facilitating the deprotonation of the pyridine ring at the ortho positions (C-2 or C-4) using strong bases like organolithium reagents. This process, known as directed ortho-metalation (DoM), is a powerful strategy for regioselective functionalization. The interaction between the Lewis basic ether oxygen and the Lewis acidic lithium of the base directs deprotonation to the adjacent carbon atoms.

In the case of 3-substituted pyridines, metalation typically occurs at the C-4 position due to a combination of electronic and steric factors. For 3-alkoxypyridines, lithiation with reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) would likely lead to the formation of a 4-lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C-4 position. A study on 3-(tetrahydropyran-2-yloxy)pyridine demonstrated that lithiation with n-BuLi occurs selectively at C-4, and the resulting organolithium species can be functionalized in good yields.

The following table illustrates the potential functionalization of this compound at the C-4 position via a directed ortho-metalation strategy, based on known reactions with similar pyridine derivatives.

Table 1: Potential C-4 Functionalization via Lithiation

| Electrophile | Expected Product at C-4 |

|---|---|

| D₂O | 4-Deuterio-2-(pyridin-3-yloxy)acetonitrile |

| (CH₃)₃SiCl | 4-(Trimethylsilyl)-2-(pyridin-3-yloxy)acetonitrile |

| I₂ | 4-Iodo-2-(pyridin-3-yloxy)acetonitrile |

| (CH₃)₂SO₄ | 4-Methyl-2-(pyridin-3-yloxy)acetonitrile |

| CO₂ then H⁺ | 3-(Cyanomethoxy)isonicotinic acid |

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, making it susceptible to N-oxidation and quaternization.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. Studies on various 3-substituted pyridines have shown that m-CPBA often provides the best yields. The resulting N-oxide, 2-(1-oxido-pyridin-1-ium-3-yloxy)acetonitrile, would exhibit altered reactivity, with the N-oxide group activating the C-2 and C-4 positions for nucleophilic substitution.

Quaternization: The pyridine nitrogen can react with electrophiles like alkyl halides to form quaternary pyridinium salts. The reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt, for example, 3-(cyanomethoxy)-1-methylpyridin-1-ium iodide. The efficiency of quaternization can be influenced by the nature of the electrophile and the reaction conditions.

The table below summarizes typical conditions for these transformations on related pyridine compounds.

Table 2: N-Oxidation and Quaternization Reactions

| Transformation | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Oxidation | m-CPBA | Dichloromethane, reflux | 2-(1-Oxido-pyridin-1-ium-3-yloxy)acetonitrile |

| N-Oxidation | H₂O₂ / Acetic Acid | 60-80 °C | 2-(1-Oxido-pyridin-1-ium-3-yloxy)acetonitrile |

| Quaternization | Methyl Iodide | Acetonitrile (B52724) or neat, RT or heat | 3-(Cyanomethoxy)-1-methylpyridin-1-ium iodide |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to this compound, a handle, typically a halogen or a triflate group, must be present on the pyridine ring. If one were to start with a halogenated precursor, such as 2-((2-chloropyridin-3-yl)oxy)acetonitrile or 2-((4-bromopyridin-3-yl)oxy)acetonitrile, a variety of cross-coupling reactions could be envisioned.

For instance, a Suzuki-Miyaura coupling could be performed between a bromo-substituted derivative and a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, a Heck reaction could couple an olefin to a halo-substituted this compound. The choice of ligands for the palladium catalyst is often crucial for achieving high yields and selectivity.

The following table provides examples of potential cross-coupling reactions on a hypothetical halo-substituted derivative of this compound.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Base Example | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-derivative + Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-2-(pyridin-3-yloxy)acetonitrile |

| Heck | 2-Chloro-derivative + Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-((2-Styrylpyridin-3-yl)oxy)acetonitrile |

| Sonogashira | 4-Iodo-derivative + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-((4-(Phenylethynyl)pyridin-3-yl)oxy)acetonitrile |

Cleavage and Modification of the Ether Linkage in this compound

The ether bond in this compound, connecting an sp² carbon of the pyridine ring to an sp³ carbon, possesses significant stability but can be cleaved under specific conditions.

Selective Ether Cleavage Reactions

The cleavage of aryl ethers is typically accomplished under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Treatment of this compound with excess strong acid would likely protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide ion at the methylene (B1212753) carbon (an Sₙ2 mechanism) would cleave the C-O bond, yielding 3-hydroxypyridine and haloacetonitrile. Given the stability of the aryl-oxygen bond, cleavage at this position is less probable under these conditions.

Transetherification Studies

Transetherification, the exchange of the alkyl or aryl group of an ether, is a less common transformation for diaryl or alkyl-aryl ethers compared to simple dialkyl ethers. Catalytic methods, often employing transition metals or strong acids, are typically required. For a molecule like this compound, a potential transetherification reaction would involve reacting it with a different alcohol (R-OH) under catalytic conditions to yield a new ether (3-(R-oxy)pyridine) and liberate acetonitrile. However, specific studies on this type of transformation for pyridyl ethers are not widely reported, and achieving selectivity could be challenging.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While there is no direct literature on the use of this compound as a component in MCRs, its precursors or derivatives could participate in such reactions.

For example, 3-hydroxypyridine is a versatile building block that can be used in various MCRs. One could envision a scenario where 3-hydroxypyridine, an aldehyde, and an isocyanide participate in a Passerini or Ugi-type reaction, with the resulting product potentially being a precursor to more complex structures related to the target molecule. Alternatively, the active methylene group of the acetonitrile moiety in this compound could potentially undergo Knoevenagel condensation with an aldehyde as an initial step in a multi-component sequence, although this reactivity would compete with reactions at the pyridine ring. The synthesis of diverse pyridine derivatives is often achieved through MCRs where malononitrile (B47326) is a key starting material, highlighting the utility of the cyanomethylene group in building heterocyclic scaffolds.

Stereochemical Considerations and Asymmetric Transformations of this compound Remain an Unexplored Frontier in Synthetic Chemistry

Despite the growing interest in pyridine-containing compounds in medicinal and materials chemistry, the stereochemical aspects of this compound, a potentially valuable building block, remain a largely uncharted area of research. A thorough review of scientific literature and patent databases reveals a significant gap in the knowledge regarding the asymmetric synthesis and stereoselective transformations of this specific molecule.

The inherent chirality at the α-carbon of this compound, once substituted, suggests the potential for the development of novel chiral ligands, pharmaceuticals, and agrochemicals. However, at present, there are no published methods for the enantioselective synthesis of this compound or its chiral derivatives. The scientific community has yet to report on the successful chiral resolution of racemic this compound or the application of asymmetric catalysis to its synthesis.

While general methodologies for the asymmetric synthesis of related structures, such as α-aryloxy acetonitriles and chiral pyridines, have been established, their specific application to this compound has not been documented. For instance, catalytic enantioselective cyanomethylation of phenols and asymmetric hydrocyanation of aldehydes are known strategies to access chiral α-hydroxy and α-aryloxy nitriles. However, the adaptation of these methods to the pyridin-3-yloxy substrate, with its unique electronic and steric properties, presents a synthetic challenge that has not been publicly addressed.

Similarly, the investigation of stereoselective reactions at the prochiral center of this compound is absent from the current body of scientific work. Research into diastereoselective additions to the nitrile group or stereoselective functionalization of the carbon backbone, which would be crucial for creating complex chiral molecules, has not been reported.

The absence of data in this area indicates a significant opportunity for future research. The development of synthetic routes to enantiomerically pure this compound and the exploration of its stereoselective transformations could unlock new avenues in various fields of chemistry. Such studies would likely involve the screening of chiral catalysts, the development of novel asymmetric methodologies, and the detailed analysis of the stereochemical outcomes of the reactions.

Given the lack of specific research findings, it is not possible to provide detailed data tables or an in-depth discussion of established research in this particular subsection. The scientific community awaits the first reports on the stereochemical considerations and asymmetric transformations involving this compound to fill this void in synthetic chemistry.

Applications of 2 Pyridin 3 Yloxy Acetonitrile As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent functionalities of 2-(Pyridin-3-yloxy)acetonitrile make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. nih.govcymitquimica.com

Construction of Fused Pyridine (B92270) Systems

The pyridine-nitrile core of this compound is a potent precursor for creating fused pyridine systems. While direct reactions with this specific compound are not extensively documented, analogous structures demonstrate the synthetic potential. For instance, palladium-catalyzed cascade reactions of similar 2-(cyanomethoxy)chalcones have been used to construct benzofuro[2,3-c]pyridine skeletons. researchgate.net This process involves a domino sequence of nitrile carbopalladation, Michael addition, and cyclization. researchgate.net Similarly, substituted pyridine carbonitriles are key intermediates in synthesizing fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net These established strategies suggest that this compound could be readily employed in similar transformations to yield novel fused pyridine heterocycles.

Formation of Novel Nitrogen-Containing Heterocycles

The reactivity of the cyanomethyl ether moiety allows for the formation of various nitrogen-containing heterocycles. The nitrile group is a versatile functional handle that can participate in cyclization reactions to form rings such as pyrimidines, triazoles, and pyrazoles. Research on related α-aminonitriles, like 2-amino-2-(pyridin-3-yl)acetonitrile, shows their utility as intermediates in the synthesis of complex molecules with applications in neuropharmacology, such as muscarinic agonists. The large-scale production of the drug Methylphenidate involves the transformation of 2-phenyl-2-(pyridine-2-yl)acetonitrile, highlighting the industrial relevance of this class of compounds. nih.gov Furthermore, the development of anti-HIV agents from 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, which can be synthesized from the corresponding nitrile, underscores the importance of the this compound scaffold in medicinal chemistry. nih.gov

Synthesis of Spirocyclic and Bridged Ring Systems

Spirocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures. The activated methylene (B1212753) group adjacent to the nitrile in this compound makes it a suitable candidate for reactions that form spirocyclic systems. Analogous N-cyanomethylisoquinolinium ylides undergo tandem double [3+2] cycloaddition reactions to create unique spiro polycyclic compounds. This suggests that this compound could act as a key component in similar cycloaddition or Michael addition-cyclization strategies to access novel spiro-heterocycles. nih.gov The synthesis of spirocyclic chromane (B1220400) derivatives often begins with nitrile-containing precursors which undergo cyclization to form the core spiro structure. nih.gov

Role in the Elaboration of Polyfunctionalized Organic Molecules

The distinct reactive sites within this compound—the pyridine ring and the cyanomethoxy group—allow for its stepwise or concurrent functionalization, making it an excellent scaffold for building polyfunctionalized molecules.

The nitrile group can be readily transformed into other valuable functional groups. For example, related hydroxy-nitrile compounds can be oxidized to form carboxylic acids or reduced to amines, opening pathways for further derivatization, such as amide bond formation. evitachem.com The pyridine ring itself can be functionalized through various C-H activation or cross-coupling reactions. It can also be activated with agents like triflic anhydride (B1165640) (Tf₂O) to undergo nucleophilic substitution, allowing for isotopic labeling or the introduction of new substituents. nih.gov This dual reactivity enables the elaboration of the simple starting material into complex products with precisely positioned functional groups, a critical aspect of modern drug design.

Utilization in Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Cascade and tandem reactions offer a powerful strategy for increasing synthetic efficiency by forming multiple chemical bonds in a single operation. The structure of this compound is well-suited for such processes.

Research has demonstrated that activated acetonitriles can participate in cascade nucleophilic addition reactions with 1,2,3-triazines to construct highly substituted pyridines. ccspublishing.org.cn This method was successfully applied to the one-step synthesis of the pharmaceutical drug etoricoxib. ccspublishing.org.cn Another powerful example is the palladium-catalyzed cascade reaction of 2-(cyanomethoxy)chalcones, which are structurally analogous to derivatives of this compound, to build complex fused heterocycles through a sequence of bond-forming events. researchgate.net Such tandem processes, which may involve dearomatization followed by alkylation, provide a streamlined route to complex, enantioenriched products that would otherwise require lengthy, multi-step syntheses. nih.gov

Contributions to Novel Methodology Development in Organic Chemistry

The quest for new synthetic methods often relies on the availability of versatile building blocks that can participate in novel transformations. This compound, with its combination of functional groups, serves as a valuable substrate in the development of new chemical reactions.

Its use in developing catalyst-free or environmentally friendly reaction conditions is of particular interest. For example, 4-cyanopyridine (B195900) has been established as an effective and stable cyanation reagent in catalyst-free, paired electrochemical reactions, offering a safe alternative to traditional cyanide sources. organic-chemistry.org The development of nitrile-functionalized ionic liquids for use in palladium-catalyzed coupling reactions also highlights the innovative use of pyridine-nitrile structures to improve catalyst retention and recyclability. nih.gov The application of substrates like this compound in cascade reactions not only produces complex molecules but also contributes to the expansion of the synthetic chemist's toolkit with new, efficient, and atom-economical methodologies. researchgate.netccspublishing.org.cn

Computational and Theoretical Studies on 2 Pyridin 3 Yloxy Acetonitrile

Quantum Chemical Calculations on 2-(Pyridin-3-yloxy)acetonitrile

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at the electronic level. For this compound, these computational methods provide deep insights into its stability, reactivity, and potential chemical behavior. By solving the Schrödinger equation with various levels of approximation, we can model the molecule's electronic structure and energy landscape, which are fundamental to its chemical character.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic structure of this compound is key to understanding its reactivity. Two important descriptors of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ether linkage, while the LUMO is likely centered on the electron-withdrawing acetonitrile (B52724) group.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This table presents hypothetical yet plausible DFT-calculated energy values for the frontier molecular orbitals of this compound, based on data from analogous pyridine derivatives.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. For this compound, the MEP would likely show a region of strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom, making these sites potential centers for electrophilic interaction. Conversely, the area around the hydrogen atoms of the pyridine ring and the acetonitrile group would exhibit a positive potential.

| Atomic Site | MEP Minimum (kcal/mol) | MEP Maximum (kcal/mol) |

| Pyridine Nitrogen | -45.2 | |

| Ether Oxygen | -35.8 | |

| Acetonitrile Nitrogen | -25.1 | |

| Pyridine Hydrogens | +20.5 | |

| Acetonitrile Hydrogens | +15.3 |

This table provides illustrative MEP values for key atomic sites in this compound, derived from computational studies on substituted pyridines. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for the existence of multiple conformers, each with a distinct spatial arrangement of its atoms and a corresponding energy level. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy at each step.

For this compound, the crucial dihedral angles are those around the C(pyridine)-O-C(acetonitrile) bonds. The relative energies of the different conformers determine their population at a given temperature. The most stable conformer, residing at the global minimum on the potential energy surface, will be the most abundant. The energy barriers between conformers, represented by transition states on the energy landscape, dictate the kinetics of their interconversion. Computational studies on similar ether-linked pyridine derivatives suggest that planar or near-planar arrangements of the pyridine ring and the ether linkage are often energetically favored due to delocalization effects. researchgate.net

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0 | 0.00 |

| 2 | 90 | 2.5 |

| 3 | 180 | 1.8 |

This table presents a simplified, hypothetical conformational analysis for this compound, showing the relative energies of different conformers as a function of a key dihedral angle. These values are based on typical energy differences found in conformational studies of similar molecules. nih.gov

Reactivity Prediction via Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. Fukui functions are particularly useful in this regard. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, we can predict the most likely sites for different types of reactions. For instance, the atom with the highest f+(r) value will be the most susceptible to nucleophilic attack, which is expected to be a carbon atom in the pyridine ring or the carbon of the nitrile group. The atom with the highest f-(r) value will be the preferred site for electrophilic attack, likely the nitrogen atom of the pyridine ring. bas.bg

Dual descriptors provide an even more refined picture of reactivity by combining the information from f+(r) and f-(r). A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value points to a nucleophilic site.

| Atom | f+ | f- | Dual Descriptor |

| N (Pyridine) | 0.021 | 0.152 | -0.131 |

| C2 (Pyridine) | 0.089 | 0.034 | 0.055 |

| C4 (Pyridine) | 0.095 | 0.028 | 0.067 |

| O (Ether) | 0.045 | 0.110 | -0.065 |

| C (Nitrile) | 0.120 | 0.015 | 0.105 |

| N (Nitrile) | 0.068 | 0.085 | -0.017 |

This table contains illustrative condensed Fukui function and dual descriptor values for selected atoms in this compound, calculated based on the principles of conceptual DFT and trends observed in related compounds.

Mechanistic Investigations Using Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, we can identify key intermediates and transition states, providing a comprehensive understanding of how a reaction proceeds.

Transition State Analysis for Reaction Pathways

A transition state (TS) is a high-energy, unstable configuration that a molecule must pass through to transform from a reactant to a product. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods allow for the precise location and characterization of transition states.

For this compound, a potential reaction pathway to investigate would be the nucleophilic addition to the nitrile group, a common reaction for this functional group. nih.govnih.gov For example, the addition of a simple nucleophile like a hydroxide (B78521) ion (OH-) would proceed through a transition state where the O-C bond is partially formed and the C≡N triple bond is partially broken. The geometry of this transition state, including bond lengths and angles, can be accurately determined through calculations. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Hydrolysis of Nitrile | 0.0 | +15.8 | 15.8 |

This table provides a hypothetical energetic profile for the hydrolysis of the nitrile group in this compound, based on computational studies of similar reactions. nih.gov

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map out the entire reaction pathway. The IRC follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. This provides a continuous description of the geometric changes that occur throughout the reaction.

For the hydrolysis of the nitrile group in this compound, the IRC calculation would visualize the approach of the hydroxide ion, the formation of the new C-O bond, the breaking of the C≡N π-bond, and the subsequent proton transfer to the nitrogen atom to form the final product. This detailed mapping of the reaction coordinate confirms that the identified transition state indeed connects the intended reactants and products, providing a complete and dynamic picture of the reaction mechanism.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables on the computational and theoretical studies of this compound at this time. The information required to populate the requested sections on ligand design, structure-property predictions, DFT applications, and electronic and vibrational studies is absent from the accessible scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Pyridin 3 Yloxy Acetonitrile

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) information from mass spectrometry. nih.gov This method is particularly valuable for differentiating between isomeric compounds that are indistinguishable by mass spectrometry alone. For 2-(Pyridin-3-yloxy)acetonitrile, IMS-MS offers a robust platform for distinguishing it from its positional isomers, 2-(pyridin-2-yloxy)acetonitrile and 2-(pyridin-4-yloxy)acetonitrile.

In an IMS-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is dependent on its rotational-averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. Isomers with different spatial configurations will experience varying degrees of interaction with the buffer gas, leading to distinct drift times and enabling their separation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential, complementary techniques for identifying the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods confirm the presence of the key structural components: the pyridine (B92270) ring, the ether linkage, and the nitrile group.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense band around 2220-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic pyridine ring would produce several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The aryl ether linkage (Ar-O-C) is typically identified by two distinct C-O stretching bands: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the nitrile stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals than in IR. The symmetric breathing modes of the pyridine ring are typically strong and sharp in Raman spectra, providing a clear fingerprint for this moiety. researchgate.net

The table below summarizes the predicted principal vibrational bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR (strong, sharp), Raman (strong) |

| Pyridine Ring | C-H Stretching | 3000 - 3100 | IR (medium), Raman (medium) |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR (medium-strong), Raman (strong) |

| Aryl Ether (Ar-O-C) | Asymmetric C-O Stretching | 1200 - 1275 | IR (strong) |

| Aryl Ether (Ar-O-C) | Symmetric C-O Stretching | 1020 - 1075 | IR (medium) |

This table presents expected frequency ranges based on typical values for the listed functional groups.

X-ray Crystallography for Solid-State Structure Determination and Polymorph Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. For this compound, a successful single-crystal X-ray diffraction analysis would yield exact bond lengths, bond angles, and torsional angles. researchgate.net

The resulting crystal structure would confirm the connectivity of the pyridine ring to the acetonitrile (B52724) group via the oxygen atom at the 3-position. It would also reveal crucial details about the molecule's conformation, such as the dihedral angle between the plane of the pyridine ring and the C-O-C plane. Furthermore, the analysis elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding (if any) and π-π stacking, which govern the crystal packing.

A critical application of X-ray crystallography is in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability. By analyzing crystals grown under various conditions, X-ray crystallography can identify and characterize different polymorphic forms of this compound, which is vital information for pharmaceutical and materials science applications. While specific studies on the polymorphism of this exact compound are not prominent, the methodology remains the gold standard for such investigations. caltech.edu

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound and identifying any volatile impurities. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time—the time taken to elute from the column—is a characteristic property under specific conditions. chromatographyonline.com For the related isomer, 2-pyridineacetonitrile, a Kovats retention index of 1157 has been reported on a semi-standard non-polar column. nih.gov

The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their m/z ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This allows for the confident identification of the parent compound and the characterization of unknown impurities. researchgate.netmanchester.ac.uk

| Parameter | Typical Value/Condition |

| Column | DB-5MS, HP-5MS, or similar (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium, Flow rate ~1.0-1.5 mL/min |

| Oven Program | Initial temp 100-150°C, ramp to 280-300°C at 10-20°C/min |

| MS Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents typical parameters for a general GC-MS method.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation, quantification, and purity analysis of non-volatile compounds like this compound. nih.gov

Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. nih.gov The components of the sample are separated based on their relative hydrophobicity. A UV detector is commonly used for quantification, set to a wavelength where the pyridine ring exhibits strong absorbance.

UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and higher resolution compared to traditional HPLC. This enables more efficient separation of closely related impurities. The method is validated for linearity, accuracy, precision, and robustness to ensure reliable quantification. bldpharm.com

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UHPLC) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8-1.2 mL/min (HPLC); 0.3-0.5 mL/min (UHPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~254 nm or 265 nm |

This table presents typical parameters for a general reversed-phase HPLC/UHPLC method.

Chiral Chromatography for Enantiomeric Separation

The molecule this compound is achiral and therefore does not exist as enantiomers. As such, chiral chromatography is not applicable for its separation.

However, this technique is critically important for closely related chiral derivatives that may be synthesized from or used in conjunction with it. For example, the introduction of a hydroxyl group at the benzylic position creates the chiral compound 2-hydroxy-2-(pyridin-3-yl)acetonitrile. ambeed.com For such derivatives, which are common in medicinal chemistry, separating the enantiomers is essential as they often exhibit different pharmacological activities. nih.gov

Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the standard method for this purpose. CSPs, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support), create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and allowing for their separation and quantification. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound

Following extensive research, it has been determined that there is a notable absence of publicly available scientific literature detailing the chiroptical spectroscopy of chiral derivatives of this compound. Techniques such as Circular Dichroism (CD) are powerful tools for the stereochemical analysis of chiral molecules, providing valuable information on their three-dimensional structure in solution. However, specific studies applying these methods to enantiomers or diastereomers of this compound derivatives could not be identified.

Chiroptical spectroscopy, in principle, would be a critical analytical method for the characterization of any synthesized chiral derivatives of this compound. The introduction of a stereocenter would render the molecule optically active, allowing for the investigation of its enantiomeric purity and absolute configuration through methods like CD and Optical Rotatory Dispersion (ORD).

A hypothetical study of a chiral derivative of this compound would likely involve the following:

Synthesis of Chiral Derivatives: The initial step would be the synthesis of enantiomerically enriched or pure derivatives. This could be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these effects would be directly related to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart to electronic CD, could provide detailed information about the stereochemistry of the molecule by probing its vibrational modes.

Optical Rotation: Measurement of the specific rotation using a polarimeter would provide a fundamental indication of the sample's optical activity and enantiomeric excess.

While the application of these techniques to derivatives of this compound is of significant scientific interest, the lack of published research in this specific area prevents a detailed discussion of experimental findings or the presentation of data tables. The scientific community has yet to report on the synthesis and chiroptical analysis of such compounds.

Future research in this area would be invaluable for a deeper understanding of the structure-property relationships of chiral pyridin-3-yloxyacetonitrile derivatives, which could have implications in fields such as medicinal chemistry and materials science where stereochemistry plays a crucial role.

Future Perspectives and Emerging Research Avenues for 2 Pyridin 3 Yloxy Acetonitrile Research

Development of Novel Catalytic Systems for Selective Derivatization and Functionalization

The functionalization of the pyridine (B92270) ring is a challenging yet crucial task in synthetic chemistry. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom often complicate traditional electrophilic substitution reactions. nih.gov However, the development of advanced catalytic systems offers a powerful toolkit for the precise and selective derivatization of pyridine-containing molecules like 2-(Pyridin-3-yloxy)acetonitrile.

Future research will likely focus on the application of transition-metal and photoredox catalysis for direct C-H bond functionalization. rsc.org These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. For instance, palladium-catalyzed ortho-(hetero)arylation or rare-earth metal-catalyzed ortho-alkylation could be employed to introduce substituents at the C2 or C6 positions of the pyridine ring in this compound. nih.gov Similarly, visible-light-driven photocatalysis, which operates under mild, transition-metal-free conditions, presents an environmentally friendly approach to install various functional groups. acs.org Recent advances have demonstrated the ability to functionalize pyridines at the C4-position or achieve meta-selective C-H functionalization by leveraging unique intermediates, offering precise control over regioselectivity. acs.orgnih.gov

The strategic application of these catalytic systems would enable the synthesis of a diverse library of this compound analogues with tailored electronic and steric properties for various applications.

Table 1: Potential Catalytic Strategies for Derivatization of this compound

| Catalytic System | Target Position | Potential Functionalization | Reference |

| Palladium (Pd) Catalysis | Ortho-position (C2, C6) | Arylation, Alkylation | nih.gov |

| Rare-Earth Metal Catalysis | Ortho-position (C2, C6) | Aminoalkylation, Alkylation | nih.gov |

| Visible-Light Photoredox Catalysis | Site-divergent (C2, C4, etc.) | Phosphinoylation, Carbamoylation, Alkylation | acs.orgacs.org |

| pH-Switched Catalysis | Para-position (C4) | Alkylation, Arylation | nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms for Discovery and Optimization

The traditional, one-at-a-time approach to chemical synthesis is often a bottleneck in the discovery of new molecules with desired properties. acs.org High-Throughput Experimentation (HTE) has emerged as a transformative strategy in pharmaceutical and materials science, allowing for the rapid screening of thousands of reaction conditions in parallel. acs.org This methodology utilizes miniaturized reaction formats (from 24 to 1536-well plates) and robotic automation to explore a vast chemical space efficiently. acs.orgacs.org

Integrating the synthesis of this compound and its derivatives into HTE platforms is a logical next step for accelerating research. Automated systems can be programmed to screen arrays of catalysts, ligands, bases, and solvents to quickly identify optimal conditions for its synthesis or subsequent functionalization reactions, such as the C-H activations described previously. This approach not only speeds up the discovery process but also provides a comprehensive dataset that can be used to build predictive models for reaction outcomes. acs.org The ability to rapidly generate a library of analogues will be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for screening for optimal material properties.

Exploration of Sustainable and Environmentally Benign Synthetic Approaches for its Production and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. biosynce.com Future research on this compound should prioritize the development of sustainable production and transformation pathways.

Key areas of exploration include:

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like palladium) with more abundant and less toxic alternatives such as iron is a major goal of green chemistry. Iron-catalyzed cyclization reactions, for example, have been successfully used to synthesize substituted pyridines in high yields. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govresearchgate.net This technique has been effectively used in one-pot, multi-component reactions to build complex pyridine derivatives. researchgate.net

Benign Solvents: The use of environmentally friendly solvents, such as water or ethanol, or even solvent-free conditions, is a core tenet of green chemistry. nih.govrsc.org Pyridine itself can sometimes act as both a solvent and a catalyst, reducing the need for additional reagents. biosynce.com

By adopting these strategies, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible.

Table 2: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Application to Synthesis | Potential Benefits | Reference |

| Use of Renewable Feedstocks | N/A | N/A | |

| Atom Economy | One-pot, multi-component reactions | Reduced waste, fewer synthetic steps | researchgate.net |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts (e.g., Iron) | Improved safety, reduced environmental impact | rsc.org |

| Designing Safer Chemicals | N/A | N/A | |

| Safer Solvents and Auxiliaries | Use of ethanol, water, or solvent-free conditions | Reduced solvent waste and toxicity | nih.govrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy use | nih.govresearchgate.net |

| Use of Catalysis | Transition-metal or organocatalysis | Higher selectivity, milder reaction conditions | nih.govacs.org |

Advanced Materials Science Applications

While much of the focus on pyridine derivatives is in biological chemistry, their unique chemical properties also make them excellent candidates for advanced materials. rsc.org The structure of this compound, containing a pyridyl nitrogen capable of metal coordination and hydrogen bonding, and a reactive nitrile group, opens up possibilities in materials science. capes.gov.brrsc.org

Polymer Science: The nitrile group can potentially undergo polymerization or be chemically modified to an amine or carboxylic acid, which can then serve as a monomer for creating novel polymers. Pyridine-containing polymers are known for their thermal stability, pH-sensitivity, and ability to coordinate with metal ions. rsc.orgacs.org This could lead to the development of smart materials, such as responsive hydrogels or membranes for fuel cells. acs.orgbenicewiczgroup.com

Supramolecular Chemistry: The pyridine moiety is a classic building block in supramolecular chemistry due to its ability to form predictable hydrogen bonds and coordinate with metal centers. rsc.org this compound could be used as a ligand to construct metal-organic frameworks (MOFs) or self-assembling block copolymers. These materials have a wide range of potential applications, including gas storage, catalysis, and nano-fabrication. rsc.org

Future research in this area would involve exploring the polymerization of this compound-derived monomers and investigating its self-assembly behavior in the presence of various metal ions and complementary molecules.

Synergistic Approaches: Combining Synthetic Methodologies with Advanced Computational Strategies for Rational Design and Discovery

The "Edisonian" approach of trial-and-error is being increasingly replaced by rational, design-driven discovery. This is made possible by the synergy between advanced synthesis and powerful computational chemistry tools. nih.gov For this compound, this integrated approach can guide the exploration of its chemical space with unprecedented precision.

The workflow would involve:

In Silico Design: Using computational methods like Density Functional Theory (DFT) and molecular docking, researchers can design novel derivatives of this compound with specific, desired properties. tandfonline.comnih.gov For example, one could model derivatives to predict their electronic properties for material applications or their binding affinity to a specific biological target. nih.gov

Prioritization for Synthesis: The computational results would allow researchers to prioritize a smaller, more promising set of candidate molecules for chemical synthesis, saving significant time and resources.

Targeted Synthesis: The prioritized molecules would then be synthesized using the most efficient and selective methods available, such as the catalytic and automated platforms described in sections 7.1 and 7.2.

Experimental Validation and Feedback: The properties of the synthesized compounds are then measured and compared with the computational predictions. This feedback loop is used to refine the computational models, leading to increasingly accurate predictions and a more efficient discovery cycle.

This synergistic strategy represents a paradigm shift in chemical research, moving from serendipitous discovery to goal-oriented molecular engineering.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyridin-3-yloxy)acetonitrile, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves nucleophilic substitution between pyridin-3-ol derivatives and haloacetonitriles. For example, reacting 3-hydroxypyridine with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 pyridin-3-ol to chloroacetonitrile) are critical to minimize side reactions .

- Characterization : Confirm product purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm) .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure accuracy .

- Spectroscopy : FT-IR for nitrile group detection (~2240 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 149) .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Wear nitrile gloves, goggles, and use fume hoods due to respiratory and ocular irritation risks (GHS Category 2). In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers screen the compound for preliminary biological activity?

- Assay Design : Conduct enzyme inhibition studies (e.g., kinase assays) at 10–100 µM concentrations. Use fluorogenic substrates for real-time activity monitoring. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Process Optimization : Employ continuous flow reactors to enhance mixing and heat transfer. Catalyst screening (e.g., CuI for Ullmann-type couplings) can reduce reaction times from 24 h to 6 h with yields >85% .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization artifacts) and adjust stoichiometry or solvent polarity accordingly .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~5 eV). Dock the compound into target proteins (e.g., CYP450 isoforms) using AutoDock Vina, focusing on binding energy scores (<−7 kcal/mol) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in aqueous vs. lipid bilayer environments .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

- Data Reconciliation : Cross-validate assays (e.g., SPR vs. fluorescence) and control for batch-to-batch compound purity (≥98% by HPLC). Meta-analysis of literature data (e.g., PubChem BioAssay) can identify outliers due to solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。